![molecular formula C13H14FN3O4S B2827272 N-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide CAS No. 893358-05-9](/img/structure/B2827272.png)
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate pyrimidine derivative with a fluorophenylmethyl group. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group attached to it. The fluorophenylmethyl group would be attached to one of the nitrogen atoms of the pyrimidine ring .Chemical Reactions Analysis
As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding amine and sulfonyl acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its water solubility, while the fluorophenylmethyl group could increase its lipophilicity .Scientific Research Applications
Antimicrobial Activity
Research on sulfonamide derivatives demonstrates significant antimicrobial properties. Ghorab et al. (2017) synthesized a series of compounds showing potent antibacterial and antifungal activities against a variety of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. Molecular modeling indicated these compounds' effective interactions within the active sites of dihydropteroate synthase, suggesting a mechanism for their antimicrobial efficacy (Ghorab, Soliman, Alsaid, & Askar, 2017).
Fluorescent Molecular Probes
Another application involves the development of fluorescent solvatochromic dyes for biological studies. Diwu et al. (1997) prepared 2,5-diphenyloxazoles with specific groups that exhibited strong solvent-dependent fluorescence. These compounds are utilized in developing ultra-sensitive fluorescent molecular probes for studying various biological events and processes, indicating their importance in biochemical research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Selective Discrimination of Thiophenols
Wang et al. (2012) described the development of a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols. This probe, employing a specific sulfonamide group for recognition, demonstrates high selectivity and sensitivity, important for chemical, biological, and environmental science applications (Wang, Han, Jia, Zhou, & Deng, 2012).
Environmental Science
In environmental science, sulfonamide-derived compounds, including those similar to the one , have been studied for their potential in detecting and analyzing herbicides and other chemical compounds in water and soil. Parnell and Hall (1998) developed an enzyme-linked immunosorbent assay (ELISA) for the herbicide metosulam, indicating the utility of sulfonamide derivatives in environmental monitoring and analysis (Parnell & Hall, 1998).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O4S/c1-16-8-11(12(18)17(2)13(16)19)22(20,21)15-7-9-3-5-10(14)6-4-9/h3-6,8,15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUYFRWRDRRFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
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